molecular formula C15H13ClFNO2 B6630636 3-chloro-4-fluoro-N-[(1R)-2-hydroxy-1-phenylethyl]benzamide

3-chloro-4-fluoro-N-[(1R)-2-hydroxy-1-phenylethyl]benzamide

Cat. No. B6630636
M. Wt: 293.72 g/mol
InChI Key: TZKMWJHBKNCVDJ-AWEZNQCLSA-N
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Description

3-chloro-4-fluoro-N-[(1R)-2-hydroxy-1-phenylethyl]benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research. This compound has been synthesized using various methods and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of 3-chloro-4-fluoro-N-[(1R)-2-hydroxy-1-phenylethyl]benzamide is not fully understood. However, it has been suggested that it may inhibit the activity of certain enzymes involved in cancer cell growth and may also have neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that 3-chloro-4-fluoro-N-[(1R)-2-hydroxy-1-phenylethyl]benzamide may have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-chloro-4-fluoro-N-[(1R)-2-hydroxy-1-phenylethyl]benzamide in lab experiments is its potential as a novel anti-cancer agent and neuroprotective agent. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in experiments.

Future Directions

There are many future directions for the study of 3-chloro-4-fluoro-N-[(1R)-2-hydroxy-1-phenylethyl]benzamide. One direction is to further investigate its mechanism of action to better understand its anti-cancer and neuroprotective properties. Another direction is to study its potential use in combination with other drugs to enhance its effectiveness. Additionally, it may be useful to study its pharmacokinetics and toxicity to determine its safety and efficacy for use in humans.
In conclusion, 3-chloro-4-fluoro-N-[(1R)-2-hydroxy-1-phenylethyl]benzamide is a chemical compound that has shown potential in medical research for its anti-cancer and neuroprotective properties. Although its mechanism of action is not fully understood, it has been synthesized using various methods and has been studied for its biochemical and physiological effects. Further research is needed to fully understand its potential applications and optimize its use in lab experiments.

Synthesis Methods

The synthesis of 3-chloro-4-fluoro-N-[(1R)-2-hydroxy-1-phenylethyl]benzamide has been achieved using various methods. One of the most common methods involves the reaction of 3-chloro-4-fluoroaniline with (R)-2-hydroxy-1-phenylethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane. The resulting product is purified using column chromatography to obtain 3-chloro-4-fluoro-N-[(1R)-2-hydroxy-1-phenylethyl]benzamide.

Scientific Research Applications

3-chloro-4-fluoro-N-[(1R)-2-hydroxy-1-phenylethyl]benzamide has been shown to have potential applications in medical research. It has been studied for its anti-cancer properties and has shown promising results in inhibiting the growth of various cancer cells. Additionally, it has been studied for its potential use in treating Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

3-chloro-4-fluoro-N-[(1R)-2-hydroxy-1-phenylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClFNO2/c16-12-8-11(6-7-13(12)17)15(20)18-14(9-19)10-4-2-1-3-5-10/h1-8,14,19H,9H2,(H,18,20)/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZKMWJHBKNCVDJ-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CO)NC(=O)C2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](CO)NC(=O)C2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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